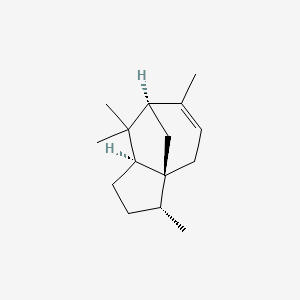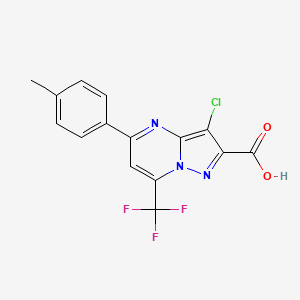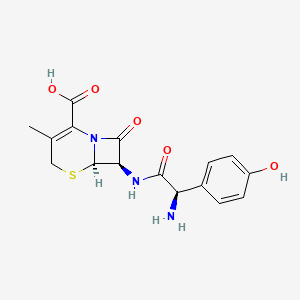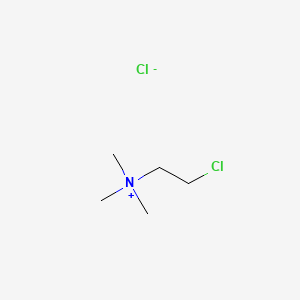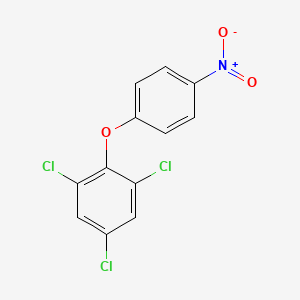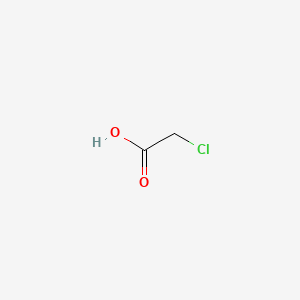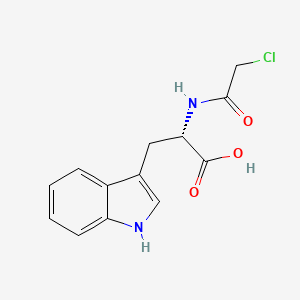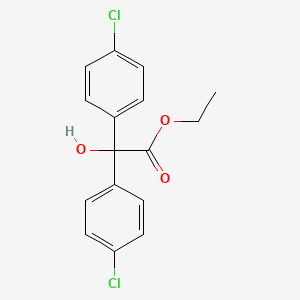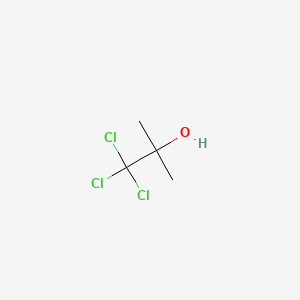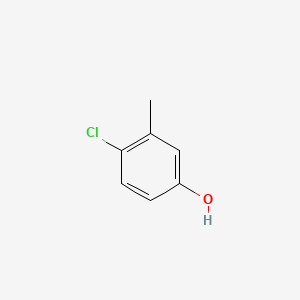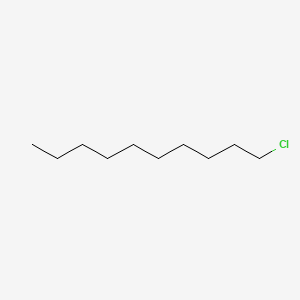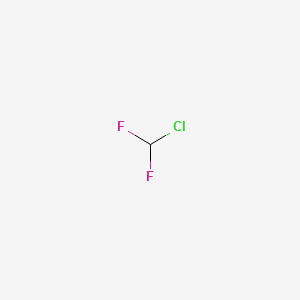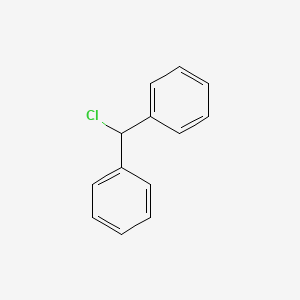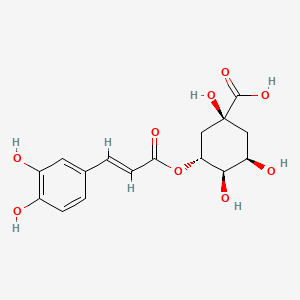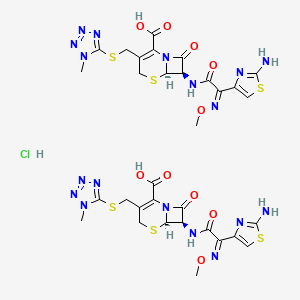
Cefmenoxime hydrochloride
Overview
Description
Cefmenoxime hydrochloride is a novel broad-spectrum and third-generation cephalosporin antibiotic. It is typically used in the treatment of female gynecologic and obstetric infections. This compound exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .
Mechanism of Action
Cefmenoxime hydrochloride, also known as Cefmenoxime HCl, is a third-generation cephalosporin antibiotic . It exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .
Target of Action
The primary targets of Cefmenoxime are the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefmenoxime inhibits cell wall synthesis by binding to PBPs . This binding interferes with the final step of peptidoglycan synthesis in bacterial cell walls, which is essential for their structural integrity . Cefmenoxime is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The inhibition of PBPs disrupts the bacterial cell wall synthesis pathway, leading to cell lysis and death
Pharmacokinetics
Cefmenoxime has a bioavailability of approximately 100% following intramuscular injection . The plasma clearance of the drug is dosage level and route independent, averaging 254 ml/min . The pharmacokinetics of Cefmenoxime are best described by a two-compartment open model with a beta-phase half-life of 0.91 hours .
Result of Action
The result of Cefmenoxime’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes it effective against a wide variety of gram-positive and gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
The bactericidal activity of Cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . This compound shows a high binding affinity for penicillin-binding proteins (PBP)-3 and -1a .
Cellular Effects
This compound has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects various types of cells and cellular processes . It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell death .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It binds to these proteins, which are essential for the synthesis of the bacterial cell wall. This binding inhibits the final step of cell wall biosynthesis, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
It is known that this compound is not appreciably metabolized, and its half-life is approximately 1 hour .
Dosage Effects in Animal Models
It is known that this compound is relatively nontoxic and has a relatively high therapeutic index .
Metabolic Pathways
This compound is not appreciably metabolized . It is excreted unchanged in the kidneys
Transport and Distribution
It is known that this compound is bioavailable approximately 100% following intramuscular injection .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the bacterial cell wall where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefmenoxime hydrochloride involves several steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate with dimethyl sulfate, followed by halogenation with molecular bromine. The resulting compound is then treated with thiourea to form ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate. This intermediate undergoes further reactions, including acylation and saponification, to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The starting material, 7-ATCA.HCl, is subjected to acylation reactions under controlled conditions. The final product, this compound, is obtained through a series of purification steps to remove impurities and ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cefmenoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, thiourea, and dimethyl sulfate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates include ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate and other related compounds .
Scientific Research Applications
Cefmenoxime hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial cell wall synthesis.
Medicine: It is used in the treatment of bacterial infections, particularly in gynecologic and obstetric cases.
Industry: It is used in the production of pharmaceutical formulations for the treatment of bacterial infections
Comparison with Similar Compounds
Cefmenoxime hydrochloride is similar to other third-generation cephalosporins, such as cefotaxime and cefuroxime. it exhibits unique properties, including high stability in the presence of beta-lactamases and broad-spectrum activity against both gram-positive and gram-negative bacteria . Other similar compounds include ceftizoxime and cefpodoxime .
Properties
CAS No. |
75738-58-8 |
|---|---|
Molecular Formula |
C32H35ClN18O10S6 |
Molecular Weight |
1059.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |
InChI Key |
MPTNDTIREFCQLK-HRAACVKBSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |
Isomeric SMILES |
CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
75738-58-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
65085-01-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefmenoxime hydrochloride exert its antibacterial effect?
A1: this compound, a third-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. [] This is achieved by interfering with the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cross-linking. [] The disruption of cell wall integrity leads to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H18N6O5S2 · HCl, and its molecular weight is 454.92 g/mol. []
Q3: What spectroscopic techniques are commonly employed to elucidate the structure of this compound?
A3: Various spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, have been extensively used to characterize the structure of this compound. [, ] These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule, facilitating structural elucidation.
Q4: What is the compatibility of this compound with different infusion solutions for intravenous administration?
A4: Studies have shown that this compound exhibits good compatibility with various infusion solutions, including fructose injection, invert sugar injection, invert sugar electrolyte injection, xylitol injection, and xylitol and sodium chloride injection. [] This compatibility ensures the stability and efficacy of this compound when administered intravenously in clinical settings.
Q5: How does temperature affect the stability of this compound in 5% invert sugar injection?
A5: While this compound remains stable in 5% invert sugar injection for up to 6 hours at 25°C, its stability is compromised at 37°C, showing a significant content reduction (19.43%) within the same timeframe. [] This highlights the importance of temperature control during storage and administration.
Q6: What strategies can be employed to enhance the solubility and bioavailability of this compound?
A6: Researchers have explored formulating this compound as nanoparticles of its amorphous form to improve its solubility and bioavailability. [] This approach aims to overcome the limitations associated with the crystalline form, potentially leading to enhanced therapeutic outcomes.
Q7: Can this compound be combined with pediatric compound amino acid injection (19AA-I)?
A7: Yes, a pharmaceutical composition combining this compound and pediatric compound amino acid injection (19AA-I) has been developed. [] This combination aims to simplify administration and improve medication safety for pediatric patients.
Q8: What analytical techniques are used to determine the content of this compound in pharmaceutical preparations?
A8: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in pharmaceutical formulations. [, ] This method allows for accurate and precise determination of drug concentration, ensuring product quality and consistency.
Q9: What method can be used to determine residual ethanol in this compound?
A9: Capillary gas chromatography has been successfully employed for determining residual ethanol in this compound. [] This method offers high sensitivity and accuracy, ensuring compliance with regulatory standards for solvent residues in pharmaceutical products.
Q10: What is the efficacy of this compound against common bacterial pathogens?
A10: this compound demonstrates broad-spectrum activity against various gram-negative and gram-positive bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [] Clinical studies have confirmed its efficacy in treating a range of infections, including respiratory tract infections and urinary tract infections. [, , ]
Q11: Has this compound been investigated for its efficacy in treating acute rhinosinusitis in children?
A11: A clinical study explored the effectiveness of nasal nebulizer therapy with this compound in children with acute rhinosinusitis. [] The results showed a cure rate of 68% in the this compound nebulizer group, indicating its potential benefit in managing this condition.
Q12: Has this compound shown any effect on drug-resistant organisms in clinical settings?
A12: In a study investigating the use of nasal drops of povidone iodine for acute rhinosinusitis in children, this compound was found to be effective in eradicating penicillin-intermediately resistant Streptococcus pneumoniae (PISP) and methicillin-resistant Staphylococcus aureus (MRSA) in some cases. [] This finding suggests a potential role for this compound in managing infections caused by drug-resistant organisms.
Q13: Are there any known mechanisms of bacterial resistance to this compound?
A13: While this compound exhibits broad-spectrum activity, bacteria can develop resistance through mechanisms such as the production of beta-lactamases, enzymes capable of hydrolyzing the beta-lactam ring present in cephalosporins, rendering them inactive. []
Q14: What are the common adverse drug events (ADEs) associated with this compound?
A14: Analysis of ADE databases revealed that ADEs associated with this compound primarily involved the skin and its appendages, accounting for a significant portion of reported cases. [] This information highlights the importance of monitoring for and managing potential adverse effects during this compound therapy.
Q15: Has this compound been explored for targeted drug delivery applications?
A15: While the provided research doesn't specifically delve into targeted drug delivery using this compound, formulating it as nanoparticles of its amorphous form [] holds promise for improving its delivery to specific tissues or cells. Further research could explore incorporating targeting ligands onto these nanoparticles to achieve more selective drug delivery and enhance therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


